molecular formula C18H19N5O2S B275833 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No.: B275833
M. Wt: 369.4 g/mol
InChI Key: UJYLLZKVNGIUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a synthetic organic compound that features a benzodioxin ring, a phenyl-tetrazole moiety, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl-Tetrazole Moiety: This step often involves the reaction of a phenyl-substituted precursor with sodium azide and a suitable catalyst to form the tetrazole ring.

    Coupling Reactions: The final step involves coupling the benzodioxin and phenyl-tetrazole intermediates with ethanamine under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the ethanamine moiety.

    Reduction: Reduction reactions could target the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the ethanamine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

    Chemical Synthesis: Utilized in the synthesis of other complex molecules or materials.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine analogs: Compounds with similar structures but different substituents.

    Benzodioxin derivatives: Compounds featuring the benzodioxin ring with various functional groups.

    Phenyl-tetrazole derivatives: Compounds containing the phenyl-tetrazole moiety with different linkers or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or material properties compared to other similar compounds.

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H19N5O2S/c1-2-4-15(5-3-1)23-18(20-21-22-23)26-11-8-19-13-14-6-7-16-17(12-14)25-10-9-24-16/h1-7,12,19H,8-11,13H2

InChI Key

UJYLLZKVNGIUPL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CNCCSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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